2,4,6-Trimethoxymandelic Acid 2,4,6-Trimethoxymandelic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18218391
InChI: InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H14O6
Molecular Weight: 242.22 g/mol

2,4,6-Trimethoxymandelic Acid

CAS No.:

Cat. No.: VC18218391

Molecular Formula: C11H14O6

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethoxymandelic Acid -

Specification

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
IUPAC Name 2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid
Standard InChI InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)
Standard InChI Key FJVBJSIAIUCVKM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(C(=O)O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,4,6-trimethoxymandelic acid consists of a mandelic acid backbone (α-hydroxyacetic acid) substituted with methoxy groups at the 2-, 4-, and 6-positions of the aromatic ring. This substitution pattern creates a symmetrical arrangement, distinguishing it from its asymmetrical isomers (e.g., 3,4,5-trimethoxymandelic acid) . The molecular formula is inferred as C₁₁H₁₄O₆, with a theoretical molecular weight of 242.22 g/mol based on analogous compounds .

Table 1: Comparative Properties of Trimethoxymandelic Acid Isomers

IsomerMolecular FormulaMolecular Weight (g/mol)CAS Registry Number
2,4,6-Trimethoxymandelic acidC₁₁H₁₄O₆242.22Not reported
3,4,5-Trimethoxymandelic acidC₁₁H₁₄O₆242.2213212-99-2
2,4,5-Trimethoxymandelic acidC₁₁H₁₄O₆242.22Not reported

The symmetrical substitution in 2,4,6-trimethoxymandelic acid likely influences its crystallinity and solubility. For example, 3,4,5-trimethoxymandelic acid exhibits limited water solubility due to its hydrophobic methoxy groups but dissolves readily in polar organic solvents like methanol and acetonitrile .

Spectral Characteristics

While no experimental spectra for 2,4,6-trimethoxymandelic acid are available, its trimethylsilyl (TMS) derivatives offer indirect insights. For instance, 2,4,5-trimethoxymandelic acid di-TMS exhibits a molecular ion peak at m/z 386.6 in mass spectrometry, corresponding to its molecular formula C₁₇H₃₀O₆Si₂ . Nuclear magnetic resonance (NMR) data for 3,4,5-trimethoxymandelic acid reveals distinct aromatic proton signals between δ 6.4–7.1 ppm and methoxy group resonances near δ 3.8 ppm .

Synthesis and Derivatization

Synthetic Routes

The synthesis of methoxy-substituted mandelic acids typically involves:

  • Friedel-Crafts Alkylation: Introducing methoxy groups via electrophilic aromatic substitution using methanol and Lewis acids.

  • Hydrolysis of Cyanohydrins: Condensation of benzaldehyde derivatives with hydrogen cyanide followed by acidic hydrolysis .

For 2,4,6-trimethoxymandelic acid, a plausible pathway begins with 2,4,6-trimethoxybenzaldehyde, which undergoes cyanohydrin formation and subsequent hydrolysis to yield the target compound.

Derivatization Techniques

Trimethoxymandelic acids are often derivatized to enhance volatility for gas chromatography (GC) analysis. Silylation with reagents like N-methyl-imidazole and n-butyl-bromide produces stable TMS ethers, as seen in 2,4,5-trimethoxymandelic acid di-TMS .

Analytical Methods and Applications

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers of mandelic acid derivatives. For example, 3,4,5-trimethoxymandelic acid achieves baseline separation using a Cu(II)-isoleucine complex column under reversed-phase conditions .

Table 2: Analytical Parameters for Mandelic Acid Derivatives

CompoundColumn TypeMobile PhaseRetention Time (min)
3,4,5-Trimethoxymandelic acidChiral Cu(II)-IsoleucineAcetonitrile/H₂O (70:30)12.4
Mandelic acidC18Methanol/H₂O (50:50)8.2

Research Gaps and Future Directions

Despite advances in studying positional isomers, experimental data on 2,4,6-trimethoxymandelic acid remain sparse. Priority areas for future research include:

  • Synthesis Optimization: Developing regioselective methods to achieve high-purity 2,4,6-trimethoxymandelic acid.

  • Biological Activity Screening: Evaluating its pharmacokinetic and pharmacodynamic profiles in vitro and in vivo.

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